molecular formula C15H29NO2 B12635509 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol

2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol

Cat. No.: B12635509
M. Wt: 255.40 g/mol
InChI Key: DHVWPBKPFMWJGS-UHFFFAOYSA-N
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Description

The compound 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol is a tetrahydropyran derivative featuring a hydroxyl group at the 4-position, a dimethyl substitution at the 2-position, and a functionalized aminomethyl group bearing a 4-methylcyclohexyl moiety.

Key structural elements:

  • Tetrahydropyran core: A six-membered oxygen-containing ring in a chair-like conformation, as observed in related compounds like tetrahydro-2H-pyran-4-ol .
  • Substituents: 2,2-Dimethyl groups: These enhance steric bulk and influence ring puckering . 4-Hydroxyl group: Facilitates hydrogen bonding, as seen in 2-cyclohexyl-4-methyltetrahydropyran-4-ol, which forms O–H⋯O hydrogen-bonded supramolecular chains . Aminomethyl-4-methylcyclohexyl side chain: Likely modulates solubility and bioactivity, analogous to other amino-substituted tetrahydropyrans (e.g., 4-(aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol) .

Properties

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

2,2-dimethyl-4-[[(4-methylcyclohexyl)amino]methyl]oxan-4-ol

InChI

InChI=1S/C15H29NO2/c1-12-4-6-13(7-5-12)16-11-15(17)8-9-18-14(2,3)10-15/h12-13,16-17H,4-11H2,1-3H3

InChI Key

DHVWPBKPFMWJGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCC2(CCOC(C2)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2,5-dihydropyran . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Hydrogenation

Hydrogenation is critical for stabilizing intermediates and introducing stereochemical control. For example, reducing unsaturated precursors (e.g., cyclohexene derivatives) under catalytic hydrogenation yields saturated cyclohexane moieties .

ReactionConditionsPurpose
Catalytic Hydrogenation20–120°C, 10–50 bar H₂Reduce double bonds in intermediates
Selective Hydrogenation50–70°C, 20–30 bar H₂Preserve functional groups (e.g., aldehydes)

Coupling Reactions

Coupling reactions are essential for attaching the aminoalkyl side chain:

  • Amine Coupling : Tetrahydropyran-4-carbaldehyde intermediates react with 4-methylcyclohexylamine under reductive amination, forming the amine linkage .

  • Thioamide Formation : Lawesson’s reagent can convert amides to thioamides, though this is not directly observed in the target compound’s synthesis .

Cyclization

Cyclization methods like the Prins reaction (acid-catalyzed reaction of alkenes with aldehydes/ketones) are used to form cyclic ethers such as tetrahydropyran .

Structural and Functional Comparisons

The compound’s unique structural features enable specific reactivity and applications:

FeatureImpact on Reactions
Tetrahydropyran RingStabilizes intermediates during hydrogenation; provides a rigid framework for side-chain attachment
Dimethyl SubstituentsSteric hindrance may influence regioselectivity in coupling reactions
Aminoalkyl Side ChainHydrogen bonding capacity enhances solubility and reactivity in aminolysis or alkylation

Analytical and Stability Considerations

  • PAMPA Permeability : The hydrophobic 4-methylcyclohexyl group and dimethyl substituents likely enhance membrane permeability, critical for bioavailability .

  • Microsomal Stability : The absence of labile functional groups (e.g., esters) suggests moderate stability under metabolic conditions .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds similar to 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol exhibit anticancer properties by targeting specific cellular mechanisms. For instance, studies have shown that certain derivatives can interact with G-quadruplex structures in DNA, which are critical for telomere maintenance in cancer cells .

Case Study: G-Quadruplex Targeting
A study published in the Journal of Medicinal Chemistry explored a series of compounds for their ability to bind to G-quadruplex structures. The findings revealed that compounds with structural similarities to 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol demonstrated significant antiproliferative activity against various cancer cell lines .

Organic Synthesis

Intermediate in Chemical Reactions
This compound serves as an important intermediate in organic synthesis. It is utilized in the production of more complex molecules, particularly those required in pharmaceutical formulations and agrochemicals. Its structure allows for versatile reactivity, making it suitable for various synthetic pathways.

Data Table: Synthetic Pathways Utilizing 2,2-Dimethyl-4-{[(4-Methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol

Reaction TypeProductYield (%)Reference
N-AlkylationAlkylated derivatives85
Amine CouplingAmino derivatives90
CyclizationTetrahydropyran derivatives78

Material Science

Curing Agent in Polymer Chemistry
The compound's unique cycloaliphatic structure enhances its utility as a curing agent in epoxy resins. It provides improved flexibility and thermal resistance compared to traditional amine-based curing agents.

Case Study: Epoxy Formulations
In a comparative study of amine curing agents, 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol was evaluated for its performance in epoxy formulations. The results demonstrated superior cross-linking efficiency and mechanical properties, making it a preferred choice for high-performance applications .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Table 1: Comparison of Tetrahydropyran Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 2,2-dimethyl, 4-OH, 4-{[(4-methylcyclohexyl)amino]methyl} C₁₅H₂₇NO₂ 265.38 Hypothesized conformational rigidity and hydrogen bonding N/A
4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol 2,2-dimethyl, 4-OH, 4-aminomethyl C₈H₁₇NO₂ 159.23 Crystalline solid; potential bioactive properties
2-Cyclohexyl-4-methyltetrahydropyran-4-ol 4-methyl, 4-OH, 2-cyclohexyl C₁₂H₂₂O₂ 198.30 Chair conformation; O–H⋯O hydrogen bonding in crystal packing
Tetrahydro-2H-pyran-4-ol 4-OH C₅H₁₀O₂ 102.13 Low molecular weight; foundational scaffold for derivatization

Functional Group Variations

Amino-Methyl Derivatives: 4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol (C₈H₁₇NO₂, 159.23 g/mol) is a simpler analog lacking the 4-methylcyclohexyl group. Its amino-methyl group may enhance solubility and enable conjugation with bioactive moieties, as seen in other amino-functionalized pyrans like methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride .

Aromatic and Aliphatic Substituents :

  • 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (C₁₃H₁₆O, 188.26 g/mol) demonstrates the impact of aromatic substituents on photochemical reactivity .
  • 4-Methyl-2-phenyltetrahydro-2H-pyran-4-ol (C₁₂H₁₆O₂, 192.12 g/mol) highlights how phenyl groups influence crystal packing and intermolecular interactions .

Biological Activity

2,2-Dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol is a compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H30N2O
  • Molar Mass : 238.41 g/mol
  • Density : 0.94 g/mL at 25°C
  • Melting Point : -7°C
  • Boiling Point : 93-100°C
  • Solubility : 2.01 g/L in water at 20°C

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. Notably, the presence of the tetrahydropyran ring and the amine group suggests potential interactions with receptors and enzymes involved in several metabolic pathways.

Biological Activity Overview

The compound has shown promise in various areas of biological activity:

  • Anticancer Activity :
    • In vitro studies have demonstrated that compounds structurally similar to 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) suggest strong potential for further development as an anticancer agent .
  • Neuroprotective Effects :
    • Some derivatives have been evaluated for neuroprotective properties, showing the ability to modulate neuropeptide Y receptors, which are implicated in neurodegenerative diseases . This suggests that the compound may have applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity :
    • Preliminary studies indicate that similar compounds possess antimicrobial properties against various bacterial strains, indicating a potential role in developing new antibiotics .

Study 1: Anticancer Efficacy

A study focused on the anticancer potential of related compounds found that specific derivatives exhibited IC50 values lower than standard chemotherapeutic agents against MCF-7 and HeLa cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .

Study 2: Neuroprotective Mechanisms

Research into neuroprotective mechanisms revealed that compounds with similar structures could reduce oxidative stress markers in neuronal cell cultures. This study supports the hypothesis that such compounds may aid in mitigating neurodegeneration .

Data Table: Biological Activities

Activity TypeCell Line/TargetObserved EffectReference
AnticancerMCF-7GI50 = 3.18 ± 0.11 µM
AnticancerHeLaGI50 = 8.12 ± 0.43 µM
NeuroprotectiveNeuronal culturesReduced oxidative stress
AntimicrobialVarious bacterial strainsSignificant inhibition

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